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molecular formula C18H34O B8280700 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE CAS No. 3689-69-8

6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE

Cat. No. B8280700
M. Wt: 266.5 g/mol
InChI Key: CKJHJTOHWZLGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03975446

Procedure details

The procedure was the same as in Example 2 except that the diluent solvent was 10 g of tetraline and the starting reactants were 226 g (1.0 mole) of 3,7,11-trimethyl-1-dodecen-3-ol and 101 g (1.2 moles) of diketene. 6,10,14-Trimethyl-5-pentadecen-2-one with the boiling point of 123° to 125°C/1 mmHg and the refractive index of 1.4560 at 20°C was obtained in an amount of 212 g corresponding to 84.7% yield based on 3,7,11-trimethyl-1-dodecen-3-ol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)CCC1.[CH3:11][C:12](O)([CH2:15][CH2:16][CH2:17][CH:18]([CH3:25])[CH2:19][CH2:20][CH2:21][CH:22]([CH3:24])[CH3:23])[CH:13]=[CH2:14].[CH2:27]=[C:28]1[O:32]C(=O)[CH2:29]1>>[CH3:11][C:12]([CH2:15][CH2:16][CH2:17][CH:18]([CH3:25])[CH2:19][CH2:20][CH2:21][CH:22]([CH3:24])[CH3:23])=[CH:13][CH2:14][CH2:27][C:28](=[O:32])[CH3:29]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Step Two
Name
Quantity
226 g
Type
reactant
Smiles
CC(C=C)(CCCC(CCCC(C)C)C)O
Step Three
Name
Quantity
101 g
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(C)=O)CCCC(CCCC(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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